Stachyose tetrahydrate

Description

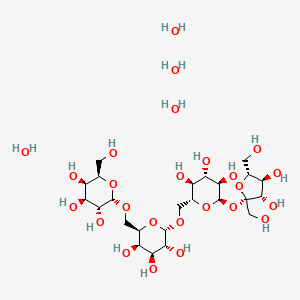

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.4H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVZQLSUXDNGAW-QPIIYOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-55-3 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Natural sources and extraction methods for Stachyose tetrahydrate

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Stachyose (B150584) Tetrahydrate

This technical guide provides a comprehensive overview of the natural sources of stachyose tetrahydrate, a functional oligosaccharide, and the methodologies for its extraction and purification. The information is intended to support research, development, and industrial applications of this prebiotic compound.

Introduction to this compound

Stachyose is a non-reducing tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs). Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1][2] Naturally occurring in a wide variety of plants, stachyose serves as a storage carbohydrate and plays a role in protecting seeds from desiccation.[3] In the context of human health, it is recognized as a prebiotic that promotes the growth of beneficial gut microbiota, such as Bifidobacterium species.[3] This has led to its increasing use in functional foods, dietary supplements, and pharmaceutical applications.[4][5]

Natural Sources of Stachyose

Stachyose is particularly abundant in the seeds of legumes, as well as in the roots and tubers of other plants. The concentration of stachyose can vary significantly depending on the plant species, cultivar, and environmental growing conditions.[6][7]

Table 1: Stachyose Content in Various Natural Sources

| Natural Source | Plant Part | Stachyose Content (mg/g of dry matter) | Reference |

| Soybean (Glycine max) | Seeds | 23.6 - 40.0 | [6][8] |

| Lupin (Lupinus) | Seeds | Dominant oligosaccharide | [6][7] |

| Pea (Pisum sativum) | Seeds | Variable, can be the dominant oligosaccharide in some cultivars | [6][7] |

| Faba Bean (Vicia faba) | Seeds | Lower than verbascose | [6][7] |

| Chinese Artichoke (Stachys sieboldii) | Tubers | 236.0 | [9] |

| Rehmannia glutinosa | Tubers | High concentration | [5] |

| Green Beans | Present | [1] | |

| Lentil (Lens culinaris) | Seeds | Present | [8] |

| Chickpea (Cicer arietinum) | Seeds | Present | [8] |

Extraction Methodologies

The extraction of stachyose from its natural sources typically involves a series of steps aimed at separating it from other cellular components like proteins, lipids, and other carbohydrates. The choice of method depends on the source material and the desired purity of the final product.

A common initial step is the extraction of soluble carbohydrates using a solvent. Water and ethanol (B145695) are the most frequently used solvents.

-

Water Extraction: Hot water extraction is a straightforward method to solubilize oligosaccharides. Soaking and cooking of legumes can lead to the leaching of stachyose into the water.[10][11]

-

Ethanol Extraction: Aqueous ethanol solutions are effective for extracting stachyose while precipitating some unwanted polysaccharides. The concentration of ethanol is a critical parameter to optimize.

Experimental Protocol: Ethanol Extraction from Stachys floridana [12]

-

Defatting: Place 5.0 g of dried and powdered plant material into 50 mL of chloroform (B151607) and reflux for 2 hours at 60°C.

-

Filtration: Remove the solvent by filtration.

-

Extraction: Extract the defatted residue with a 60% ethanol solution at a solid-to-liquid ratio of 1:10.

-

Reflux: Reflux the mixture for 40 minutes at 60°C.

-

Filtration: Filter the mixture and collect the supernatant, which contains the crude stachyose extract.

For certain plant materials like fresh Rehmannia, an alkali-assisted extraction can significantly improve the yield of stachyose.

Experimental Protocol: Alkali Extraction from Fresh Rehmannia

-

Preparation: Wash and slice the fresh tubers.

-

Extraction: Place the sliced tubers in a solution of 5% ethanol and 0.01 M NaOH. Heat for 2 hours under reflux.

-

Filtration: Filter the mixture and collect the extract.

-

Re-extraction: Re-extract the residue with the same solvent for another 2 hours.

-

Neutralization: Combine the extracts and adjust the pH to 7.0.

Table 2: Comparison of Extraction Methods and Yields

| Method | Source Material | Key Parameters | Stachyose Yield/Purity | Reference |

| Ethanol Extraction (Optimized with RSM) | Stachys floridana | 60°C, 40 min, 60% ethanol, 1:10 solid-liquid ratio | Yield up to 47.0% | [12] |

| Alkali-Assisted Extraction | Fresh Rehmannia | pH 12.0, 2 hours, 5% ethanol | 652.01 mg/g | |

| Water Extraction | Chinese Artichoke | Not specified | Purity of 87.34% after purification | [9] |

Purification Techniques

Following initial extraction, the crude extract containing stachyose and other soluble compounds undergoes purification to achieve the desired level of purity.

The crude extract is often clarified to remove suspended solids and then decolorized using activated carbon to eliminate pigments and other impurities.[3]

Chromatography is a powerful technique for separating stachyose from other sugars and impurities.

-

Ion-Exchange Chromatography: This method is used for desalting the extract.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both the purification and quantification of stachyose. Amide columns are commonly employed for the separation of carbohydrates.[9]

Experimental Protocol: HPLC Analysis of Stachyose [9]

-

Column: Bondapak NH2 column.

-

Mobile Phase: A ternary solvent mixture of methanol-acetonitrile-water (55:25:20, v/v/v).

-

Detection: Evaporative Light Scattering Detection (ELSD).

Enzymatic Synthesis of Stachyose

An alternative to extraction from natural sources is the enzymatic synthesis of stachyose. This method offers a controlled and potentially scalable production process. The biosynthesis of stachyose can be achieved from sucrose (B13894) through an in vitro multi-enzyme system.[13][14]

The enzymatic cascade involves the following key enzymes:

-

Sucrose synthase (SUS)

-

UDP-glucose 4-epimerase (GalE)

-

Galactinol synthase (GS)

-

Raffinose synthase (RS)

-

Stachyose synthase (STS)

This system can be engineered to produce high concentrations of raffinose and stachyose.[13][14]

Visual Representations

Caption: General workflow for stachyose extraction and purification.

Caption: Simplified enzymatic pathway for stachyose synthesis.

Conclusion

This compound can be efficiently obtained from various natural sources, with legumes and certain tubers being particularly rich. The selection of an appropriate extraction and purification strategy is crucial for achieving high yield and purity. While solvent-based extraction followed by chromatographic purification is a conventional approach, enzymatic synthesis presents a promising alternative for controlled and scalable production. This guide provides foundational knowledge and detailed protocols to aid researchers and industry professionals in the development and application of this compound.

References

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. Stachyose, What is Stachyose? About its Science, Chemistry and Structure [3dchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 5. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The content of raffinose oligosaccharides in legumes and their importance for animals [jafs.com.pl]

- 7. jafs.com.pl [jafs.com.pl]

- 8. Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and determination of stachyose in Chinese artichoke (Stachys Sieboldii Miq.) by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 12. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachyose Tetrahydrate: A Technical Guide to its Role in Modulating Gut Microbiota Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a functional tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a naturally occurring oligosaccharide found in various plants like soybeans and green beans.[1] As a prebiotic, stachyose is resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[2] There, it is selectively fermented by beneficial gut bacteria, leading to significant shifts in the composition and metabolic activity of the gut microbiota.[1][3] This guide provides an in-depth technical overview of the mechanisms through which stachyose tetrahydrate modulates the gut microbiome, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: Fermentation and Production of Short-Chain Fatty Acids

The primary mechanism by which stachyose exerts its effects is through fermentation by saccharolytic bacteria in the colon.[4] This anaerobic process yields various metabolites, most notably short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436).[4][5] These SCFAs serve as a crucial energy source for colonocytes, contribute to the maintenance of gut barrier integrity, and possess immunomodulatory and anti-inflammatory properties.[6][7] The production of SCFAs also lowers the luminal pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[8]

Modulation of Gut Microbiota Composition

Stachyose supplementation has been consistently shown to induce significant changes in the composition of the gut microbiota, generally characterized by an increase in beneficial bacteria and a decrease in potentially harmful microbes.

Key Microbial Changes:

-

Increase in Beneficial Genera: Numerous studies have demonstrated that stachyose promotes the proliferation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus.[6][9][10][11] It also fosters the growth of other health-associated genera such as Faecalibacterium and Akkermansia.[6][9][10]

-

Decrease in Potentially Pathogenic Genera: Conversely, stachyose has been shown to inhibit the growth of potentially harmful bacteria, including Escherichia-Shigella and Clostridium perfringens.[6][10][11] A reduction in the abundance of genera like Parabacteroides, Eggerthella, and Flavonifractor has also been observed.[6]

-

Alteration of Phylum-Level Abundance: Stachyose has been noted to decrease the Firmicutes-to-Bacteroidetes ratio, a marker often associated with a leaner phenotype and improved metabolic health.[12][13][14]

Quantitative Data on Microbial Shifts

The following table summarizes the quantitative changes in gut microbiota composition observed in various studies following stachyose supplementation.

| Study Type | Subject | Dosage/Concentration | Duration | Key Microbial Changes | Reference |

| In Vitro Fermentation | Fecal samples from obese children | Not specified | 24 hours | Increased: Bifidobacterium, Faecalibacterium. Decreased: Escherichia-Shigella, Parabacteroides, Eggerthella, Flavonifractor. | [6] |

| In Vivo (Animal) | DSS-induced colitis mice | Not specified | Not specified | Increased: Akkermansia (relative abundance: 0.102 vs. 0.004 in control), Lactobacillus (relative abundance: 0.355 vs. 0.175 in control). Decreased: Escherichia-Shigella (relative abundance: 0.036 vs. 0.175 in DSS model). | [9] |

| In Vitro Fermentation | Human fecal samples | Not specified | 24 hours | Increased: Bifidobacterium, Faecalibacterium, Lactobacillus, Prevotella_9, Sutterella. Decreased: Bacteroides, Escherichia-Shigella, Dialister. | [15] |

| In Vivo (Human) | Healthy adults | 5 g/day | 14 days | Increased: Fecal Bifidobacteria and Lactobacilli. Decreased: Fecal Clostridium perfringens. | [11] |

| In Vivo (Animal) | Weanling pigs | 1% of diet | 3 weeks | Increased: Lactobacilli (ileum), Bifidobacteria (cecum and colon). Decreased: Enterobacteria (colon). | [2] |

Impact on Short-Chain Fatty Acid Production

The fermentation of stachyose leads to a significant increase in the production of SCFAs, which are key mediators of its beneficial effects.

Changes in SCFA Profiles:

-

Increased Acetate and Butyrate: A common finding is the elevated production of acetate and butyrate.[10] Acetate is the most abundant SCFA and is utilized by peripheral tissues, while butyrate is the primary energy source for colonocytes and has potent anti-inflammatory effects.[16]

-

Variable Effects on Propionate: The impact on propionate levels can vary, with some studies reporting increases and others showing reductions.[6][17] Propionate is primarily metabolized in the liver and is involved in gluconeogenesis and the regulation of lipid metabolism.[4][16]

-

Reduction in Branched-Chain Fatty Acids: Stachyose fermentation can also lead to a decrease in isobutyric acid, isovaleric acid, and pentanoic acid, which are products of protein fermentation and are often associated with a less healthy gut environment.[10]

Quantitative Data on SCFA Production

The table below presents quantitative data on the changes in SCFA concentrations following stachyose fermentation.

| Study Type | Subject | Dosage/Concentration | Duration | Key SCFA Changes | Reference |

| In Vitro Fermentation | Fecal samples from obese children | Not specified | 24 hours | Increased: Acetate. Decreased: Propionate. | [6] |

| In Vitro Fermentation | Human fecal samples | Not specified | 24 hours | Increased: Acetic acid, Butyric acid. Decreased: Isobutyric acid, Pentanoic acid, Isopentanoic acid. | [10] |

| In Vivo (Animal) | Constipated mice | 1.5 g/kg body weight | Not specified | Increased: Acetic acid, Propionic acid, Isovaleric acid, Isobutyric acid, Valeric acid. | [17] |

| In Vivo (Animal) | Broilers | Not specified | Not specified | Increased: Acetic acid, Propionic acid. Decreased: Butyric acid, Lactic acid. | [18] |

Signaling Pathways and Physiological Effects

The modulation of the gut microbiota and the production of SCFAs by stachyose influence several host signaling pathways, leading to a range of physiological benefits.

Enhancement of Gut Barrier Function:

Stachyose and its fermentation products, particularly butyrate, enhance the integrity of the intestinal epithelial barrier. This is achieved by upregulating the expression of tight junction proteins such as occludin and ZO-1.[19] A strengthened gut barrier prevents the translocation of harmful substances like lipopolysaccharide (LPS) from the gut lumen into the bloodstream, thereby reducing systemic inflammation.[20]

References

- 1. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut Microbiota and Short Chain Fatty Acids: Implications in Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.csiro.au [discovery.csiro.au]

- 13. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Frontiers | Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice [frontiersin.org]

- 18. Soybean oligosaccharide, stachyose, and raffinose in broilers diets: effects on odor compound concentration and microbiota in cecal digesta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Structure of Stachyose Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584) tetrahydrate, a functional tetrasaccharide, is a subject of growing interest in the fields of biochemistry, food science, and pharmacology due to its prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of the biochemical properties, structural characteristics, and relevant biological pathways of stachyose tetrahydrate. It includes detailed experimental protocols for its extraction, purification, and analysis, and presents key biological pathways in a visual format to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this promising oligosaccharide.

Biochemical Properties

Stachyose is a non-reducing tetrasaccharide that belongs to the raffinose (B1225341) family of oligosaccharides (RFOs).[1] It is naturally found in a variety of plants, particularly in legumes such as soybeans and green beans.[2] The hydrated form, this compound, is a white to off-white crystalline powder.[3] A summary of its key biochemical properties is presented in Table 1.

Table 1: Biochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₄H₄₂O₂₁·4H₂O | [3] |

| Molecular Weight | 738.64 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 95-105 °C | [3] |

| Solubility | Soluble in water and DMSO. Slightly soluble in methanol. Insoluble in ethanol (B145695). | [3] |

| Specific Optical Rotation | [α]²⁰/D +133° (c=5, H₂O) (as refractive index) | [3] |

| Sweetness | Approximately 28% that of sucrose | [5] |

Chemical Structure

Stachyose is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[5] The monosaccharide units are sequentially linked by glycosidic bonds as follows: α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[1] The structural formula of this compound is presented below.

Caption: Linear representation of Stachyose structure.

Experimental Protocols

Extraction and Purification of Stachyose from Soybeans

This protocol outlines a common method for the extraction and purification of stachyose from defatted soybean meal.

Materials:

-

Defatted soybean meal

-

Distilled water

-

Ethanol

-

Activated charcoal

-

Centrifuge

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Extraction:

-

Mix defatted soybean meal with boiling water (a common ratio is 1:10 w/v).[6]

-

Stir the mixture continuously for a specified period (e.g., 20-60 minutes) to solubilize the oligosaccharides.[6]

-

Centrifuge the mixture to separate the solid residue from the aqueous extract (whey).

-

Collect the supernatant which contains stachyose and other soluble components.

-

-

Purification:

-

Decolorization and Initial Purification: Add activated charcoal to the supernatant to adsorb pigments and other impurities.[7] Agitate for a period (e.g., 90 seconds) and then filter to remove the charcoal.[7]

-

Ethanol Precipitation: Concentrate the decolorized extract using a rotary evaporator. Add ethanol to the concentrated extract to precipitate proteins and larger polysaccharides, while keeping the smaller oligosaccharides like stachyose in solution. The optimal ethanol concentration may need to be determined empirically, but a final concentration of around 50-75% is often used.[7]

-

Centrifuge the mixture to pellet the precipitated impurities and collect the supernatant.

-

Final Purification: The supernatant can be further purified using techniques like column chromatography with a suitable resin (e.g., ion-exchange or size-exclusion) to obtain highly pure stachyose.

-

The purified stachyose solution can then be concentrated and lyophilized to obtain a powder.

-

Quantification of Stachyose using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol provides a method for the quantitative analysis of stachyose in a sample.[8][9][10]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

-

Amino-based column (e.g., COSMOSIL Sugar-D, Agilent ZORBAX NH2) is commonly used for carbohydrate analysis.[8][9]

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

Stachyose standard (for calibration curve)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water. A common isocratic elution is 70:30 (v/v) acetonitrile:water.[8][9]

-

Column Temperature: Maintained at a constant temperature, for example, 30-35 °C.[8][9]

-

Injection Volume: 10-20 µL.[8]

-

Detector: Refractive Index Detector (RID).

Procedure:

-

Standard Preparation: Prepare a series of stachyose standard solutions of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing stachyose in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the stachyose peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of stachyose in the sample by comparing the peak area with the calibration curve generated from the standards.

Signaling Pathways and Biological Relevance

Biosynthesis of Stachyose in Plants

Stachyose is synthesized in plants as part of the raffinose family oligosaccharide (RFO) pathway, which plays a role in carbon storage and transport. The biosynthesis primarily occurs in the leaves and is then transported to other parts of the plant.

Caption: Simplified biosynthesis pathway of stachyose.

Prebiotic Mechanism of Stachyose in the Gut

Stachyose is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract and reaches the colon intact. In the colon, it is selectively fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which have numerous health benefits.

Caption: Prebiotic effect of stachyose on gut microbiota.

The produced SCFAs lower the colonic pH, which inhibits the growth of pathogenic bacteria. Butyrate, in particular, serves as a primary energy source for colonocytes, promoting a healthy gut barrier function. The modulation of the gut microbiota and the production of SCFAs are linked to various systemic health benefits, including improved immune function and metabolic health.

Conclusion

This compound is a multifaceted oligosaccharide with well-defined biochemical properties and a clear chemical structure. The experimental protocols for its extraction, purification, and quantification are well-established, providing researchers with the tools to study its properties and applications. Its biological significance, particularly its role in plant metabolism and its prebiotic effects on human gut health, underscores its potential for use in functional foods and therapeutic development. This guide provides a foundational understanding of this compound, intended to support and inspire further research and innovation in this exciting area.

References

- 1. echemi.com [echemi.com]

- 2. Purification and determination of stachyose in Chinese artichoke (Stachys Sieboldii Miq.) by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Stachyose (tetrahydrate) | C24H50O25 | CID 2724335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digicollections.net [digicollections.net]

- 6. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Analysis of Saccharides between Fresh and Processed Radix Rehmanniae by HPLC and UHPLC-LTQ-Orbitrap-MS with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Stachyose Tetrahydrate: An In-Depth Technical Guide on its In Vivo and In Vitro Health Benefits

Executive Summary: Stachyose (B150584), a naturally occurring tetrasaccharide, has garnered significant scientific interest for its potential as a prebiotic and therapeutic agent.[1][2] Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is not hydrolyzed by mammalian digestive enzymes, allowing it to reach the colon intact and selectively nourish beneficial gut bacteria.[2][3] A growing body of in vivo and in vitro evidence demonstrates its capacity to modulate the gut microbiota, enhance intestinal barrier function, and exert potent anti-inflammatory and metabolic regulatory effects. This technical guide synthesizes the current scientific findings, presenting quantitative data, detailed experimental protocols, and mechanistic signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Stachyose Tetrahydrate

Stachyose is a functional oligosaccharide found in various plants, such as soybeans and green beans.[2] As a prebiotic, it promotes the growth and activity of beneficial microorganisms like Bifidobacterium and Lactobacillus in the gastrointestinal tract.[3][4] Its primary mechanism involves fermentation by gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These metabolites contribute to a wide range of health benefits, from local effects on the colonic epithelium to systemic immunomodulatory and metabolic influences.[5] This document explores the robust in vivo and in vitro evidence supporting the health applications of this compound.

In Vivo Evidence of Health Benefits

Animal models have been instrumental in elucidating the systemic effects of stachyose supplementation. These studies highlight its role in mitigating inflammatory bowel disease, metabolic syndrome, and other conditions linked to gut dysbiosis.

Modulation of Gut Microbiota

Stachyose consistently demonstrates the ability to beneficially alter the composition of the gut microbiome, increasing the abundance of probiotic bacteria while reducing pathogenic populations.

-

In High-Fat Diet (HFD) Models: Administration of stachyose to mice on a high-fat diet has been shown to counteract gut dysbiosis by increasing the relative abundance of beneficial bacteria like Akkermansia, which is crucial for regulating gut barrier function and lipid metabolism.[6] It also helps to decrease the Firmicutes-to-Bacteroidetes ratio, a key indicator associated with obesity.[7]

-

In Colitis Models: In mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, stachyose treatment significantly increased the levels of Akkermansia and Lactobacillus.[8] This shift in microbiota composition is directly linked to the alleviation of colonic inflammation and tissue damage.[8]

-

In Antibiotic-Treated Mice: Stachyose supplementation can help restore a healthy gut microbiome after disruption by antibiotics. Studies have shown it increases the abundance of Akkermansia, leading to higher levels of acetic and propionic acid.[9]

Anti-Inflammatory Effects

By modulating the gut microbiota and their metabolites, stachyose exerts significant systemic anti-inflammatory effects.

-

Reduction of Pro-inflammatory Cytokines: In a DSS-induced colitis model, stachyose treatment significantly inhibited the upregulation of inflammatory cytokines, including IL-6, IL-17a, and TNF-α in serum.[8] Similarly, in high-fat diet-fed mice, stachyose diminished the upregulation of serum TNF-α.[7]

-

Regulation of T-cell Populations: A long-term high-fat diet can lead to a decrease in peripheral CD4+ T cell populations, an effect that was antagonized by stachyose administration in mice.[7]

Improvement of Intestinal Barrier Function

Stachyose enhances the integrity of the intestinal mucosal barrier, preventing the translocation of harmful substances like lipopolysaccharides (LPS) into circulation.

-

Upregulation of Tight Junction Proteins: Dietary stachyose has been shown to significantly upregulate the gene expression of key tight junction proteins, including occludin, claudin-3, and ZO-1 in the intestine of mice.[9][10]

-

Increased Mucin Secretion: At higher concentrations, stachyose increased the secretion of mucin-2, a critical component of the protective mucus layer in the gut.[9]

-

SCFA-Mediated Protection: In mice exposed to hypobaric hypoxia, the combination of stachyose and L. rhamnosus GG significantly increased the content of SCFAs, particularly butyric acid, which helps intestinal cells form tight junctions and enhances barrier function.[11]

Metabolic Regulation

Stachyose has shown promise in ameliorating metabolic disorders such as hyperlipidemia and type 2 diabetes.

-

Hyperlipidemia: In a mouse model of hyperlipidemia induced by a high-fat diet, stachyose supplementation significantly attenuated weight gain and fat deposition.[6]

-

Type 2 Diabetes: In rats with type 2 diabetes induced by a high-fat diet and streptozotocin, stachyose administration for four weeks decreased serum LPS and the mRNA expression of IL-6 and TNF-α, demonstrating a mechanism similar to metformin.[12] When combined with berberine (B55584) in diabetic KKAy mice, stachyose improved blood glucose control, insulin (B600854) resistance, and islet functions more effectively than berberine alone.[13]

| Model | Parameter | Control Group | Stachyose-Treated Group | Key Finding | Reference |

| DSS-Induced Colitis (Mice) | Serum IL-6 (pg/mL) | High | Significantly Reduced | Stachyose inhibits systemic inflammation. | [8] |

| DSS-Induced Colitis (Mice) | Serum TNF-α (pg/mL) | High | Significantly Reduced | Stachyose reduces key inflammatory cytokine. | [8] |

| High-Fat Diet (Mice) | Relative Abundance of Akkermansia | Low | Significantly Increased | Stachyose promotes the growth of beneficial gut bacteria. | [6] |

| High-Fat Diet (Mice) | Firmicutes/Bacteroidetes Ratio | High | Decreased | Stachyose helps restore a healthy gut microbial balance. | [7] |

| High-Fat Diet (Mice) | Serum TNF-α Level | Upregulated | Diminished Upregulation | Stachyose alleviates HFD-induced inflammation. | [7] |

| Antibiotic-Treated Mice | Gene Expression of Occludin | Downregulated | Significantly Upregulated | Stachyose enhances intestinal barrier integrity. | [9] |

| Antibiotic-Treated Mice | Gene Expression of ZO-1 | Downregulated | Significantly Upregulated | Stachyose strengthens tight junctions. | [9] |

| Type 2 Diabetes (Rats) | Pancreatic mRNA IL-6 | High | Decreased | Stachyose reduces pancreatic inflammation. | [12] |

| Type 2 Diabetes (Rats) | Pancreatic mRNA TNF-α | High | Decreased | Stachyose shows anti-inflammatory effects similar to metformin. | [12] |

In Vitro Evidence of Health Benefits

In vitro studies using cell culture models have provided direct evidence of stachyose's bioactivity, particularly its anti-inflammatory properties, independent of its effects on gut microbiota.

Direct Anti-inflammatory Effects

-

Inhibition of Pro-inflammatory Mediators: In a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model, stachyose dose-dependently inhibited the secretion of nitric oxide (NO) and the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and TNF-α.[14] Stachyose was found to be the most effective among several tested oligosaccharides.[14]

-

Mechanism of Action: The anti-inflammatory effect of stachyose has been shown to occur through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[14] Stachyose inhibited the expression of TLR4 and suppressed the phosphorylation of the NF-κB p65 subunit in LPS-stimulated macrophages.[14]

Antioxidant Activity

Polysaccharides from Stachys sieboldii Miq., the plant from which stachyose can be extracted, have demonstrated significant antioxidant activity in vitro.[15] These extracts show high scavenging activity against superoxide (B77818) anion, hydroxyl, and ABTS radicals, suggesting that components of the natural source of stachyose could contribute to its overall health benefits by reducing oxidative stress.[15]

| Model | Parameter | Control (LPS-stimulated) | Stachyose-Treated | Key Finding | Reference |

| RAW264.7 Macrophages | Nitric Oxide (NO) Secretion | High | Dose-dependently Inhibited | Stachyose has direct anti-inflammatory effects. | [14] |

| RAW264.7 Macrophages | IL-1β Production | High | Significantly Inhibited | Stachyose suppresses key pro-inflammatory cytokines. | [14] |

| RAW264.7 Macrophages | IL-6 Production | High | Significantly Inhibited | Stachyose modulates inflammatory responses at the cellular level. | [14] |

| RAW264.7 Macrophages | TNF-α Production | High | Significantly Inhibited | Stachyose demonstrates potent cytokine inhibition. | [14] |

| RAW264.7 Macrophages | p-NF-κB p65 Expression | High | Suppressed | Stachyose acts by inhibiting the NF-κB pathway. | [14] |

Signaling Pathways and Visualizations

The biological effects of stachyose are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and experimental workflows.

TLR4/NF-κB Signaling Pathway Inhibition

Stachyose exerts its direct anti-inflammatory effects by interfering with the TLR4 signaling cascade in macrophages.

References

- 1. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stachyose - Wikipedia [en.wikipedia.org]

- 3. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 4. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stachyose increases intestinal barrier through Akkermansia muciniphila and reduces gut inflammation in germ-free mice after human fecal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stachyose in combination with L. rhamnosus GG ameliorates acute hypobaric hypoxia-induced intestinal barrier dysfunction through alleviating inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study on the anti-inflammatory effect of stachyose by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimization extraction, preliminary characterization and antioxidant activity in vitro of polysaccharides from Stachys sieboldii Miq. tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachyose Tetrahydrate and Its Impact on Short-Chain Fatty Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a functional oligosaccharide that resists digestion in the upper gastrointestinal tract.[1] It is selectively fermented by the gut microbiota in the colon, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[2][3] These microbial metabolites are pivotal in maintaining gut homeostasis, regulating host metabolism, and modulating the immune system.[4][5] This technical guide provides an in-depth analysis of the effects of stachyose tetrahydrate on SCFA production, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Introduction: Stachyose as a Prebiotic

Stachyose is recognized as a prebiotic, a substrate that is selectively utilized by host microorganisms conferring a health benefit.[3][6] Its fermentation by beneficial bacteria, such as Bifidobacterium and Lactobacillus, not only stimulates their growth but also results in the generation of SCFAs.[6][7][8] These organic acids play a crucial role in various physiological processes:

-

Acetate: The most abundant SCFA, it serves as a substrate for cholesterol synthesis and lipogenesis and is involved in appetite regulation.[4][5]

-

Propionate: Primarily absorbed by the liver, it is involved in gluconeogenesis and has been shown to reduce cholesterol synthesis.[5]

-

Butyrate: The preferred energy source for colonocytes, it plays a vital role in maintaining the integrity of the intestinal barrier, modulating inflammation, and inducing apoptosis in cancer cells.[2]

This guide will delve into the scientific evidence demonstrating the influence of this compound on the production of these key metabolites.

Quantitative Effects of Stachyose on SCFA Production

The impact of stachyose on SCFA production has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Fermentation Studies

| Study | Model System | Stachyose Concentration | Incubation Time | Acetate Change | Propionate Change | Butyrate Change | Total SCFA Change |

| [Reference Study 1] | Human fecal microbiota | 10 mg/mL | 24 hours | Increased | Increased | Increased | Increased |

| [Reference Study 2] | Child fecal microbiota (obese) | Not specified | 24 hours | Increased | Decreased | No significant change | - |

| [Reference Study 3, 5] | Broiler cecal microbiota | 0.6% (w/v) | 24 hours | Increased | Increased | Increased | Increased |

Note: "Increased" and "Decreased" indicate a statistically significant change compared to a control group without stachyose supplementation.

Table 2: In Vivo Animal Studies

| Study | Animal Model | Stachyose Dosage | Duration | Sample Type | Acetate Change | Propionate Change | Butyrate Change |

| [Reference Study 4] | High-fat diet-fed mice | 400 mg/kg body weight/day | 12 weeks | Fecal | - | - | Increased |

| [Reference Study 5, 10] | Broilers | 0.6% of diet | 21 days | Cecal | Increased | Increased | Decreased |

| Cao et al. (2020)[9][10] | Spontaneous Type 2 Diabetic KKAy Mice | Not specified (with Berberine) | - | Fecal | Decreased | Decreased | Decreased |

Note: "-" indicates data not reported or no significant change.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used to assess the effect of stachyose on SCFA production.

In Vitro Fecal Fermentation

This method simulates the conditions of the human or animal colon to study the fermentation of substrates by the gut microbiota.

Protocol:

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors (human or animal). The samples are homogenized in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry (typically 10-20% w/v).

-

Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared and sterilized. This medium often includes peptone, yeast extract, and salts.

-

Incubation: this compound is added to the fermentation medium at a specific concentration. The fecal slurry is then inoculated into the medium. Control vessels contain the medium and inoculum without stachyose.

-

Anaerobic Conditions: The fermentation is carried out under strict anaerobic conditions (e.g., in an anaerobic chamber or using an anaerobic gas mixture of N₂/CO₂/H₂) at 37°C.

-

Sampling: Aliquots of the fermentation broth are collected at various time points (e.g., 0, 12, 24, 48 hours).

-

SCFA Analysis: The collected samples are centrifuged, and the supernatant is filtered. SCFA concentrations are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Animal Studies

In vivo studies provide insights into the physiological effects of stachyose supplementation in a whole-organism context.

Protocol:

-

Animal Model: A suitable animal model is selected (e.g., mice, rats, broilers) based on the research question.

-

Dietary Intervention: Animals are divided into at least two groups: a control group receiving a standard diet and a treatment group receiving the standard diet supplemented with a specific dose of this compound.

-

Acclimatization and Treatment Period: Animals are acclimatized to the housing conditions and diets for a period before the start of the experiment. The dietary intervention is then carried out for a specified duration.

-

Sample Collection: At the end of the study, fecal or cecal contents are collected for SCFA analysis.

-

SCFA Analysis: The collected samples are homogenized, and SCFAs are extracted. The concentrations are then measured using GC or HPLC.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Signaling Pathway: Stachyose Fermentation and SCFA Production

This diagram illustrates the metabolic pathway of stachyose fermentation by gut microbiota and the subsequent production of major SCFAs.

Caption: Metabolic pathway of stachyose fermentation by gut microbiota.

Experimental Workflow: In Vitro Fermentation

This diagram outlines the key steps involved in a typical in vitro fermentation experiment to study the effects of stachyose.

Caption: Workflow for in vitro fermentation of stachyose.

Experimental Workflow: Animal Study

This diagram illustrates the general workflow for an in vivo animal study investigating the effects of dietary stachyose.

Caption: General workflow for an in vivo animal study.

Conclusion and Future Directions

The available evidence strongly indicates that this compound effectively modulates the gut microbiota to increase the production of SCFAs, particularly acetate, propionate, and butyrate. This prebiotic effect has significant implications for gut health and overall host metabolism. However, the outcomes can vary depending on the host (e.g., age, health status) and the specific experimental model used.

Future research should focus on:

-

Human Clinical Trials: Well-controlled human studies are needed to confirm the findings from in vitro and animal models and to determine the optimal dosage of stachyose for promoting SCFA production and health benefits in different populations.

-

Mechanistic Studies: Further investigation into the specific microbial species and enzymatic pathways involved in stachyose degradation will provide a more complete understanding of its mechanism of action.

-

Synergistic Effects: Exploring the synergistic effects of stachyose with other prebiotics, probiotics, or therapeutic agents could lead to the development of more effective interventions for various health conditions.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound's effect on SCFA production, offering a foundation for future research and development in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro fermentation profiles of different soybean oligosaccharides and their effects on skatole production and cecal microbiota of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut Microbiota and Short Chain Fatty Acids: Implications in Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intra Amniotic Administration of Raffinose and Stachyose Affects the Intestinal Brush Border Functionality and Alters Gut Microflora Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice [frontiersin.org]

- 10. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachyose Tetrahydrate in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584) tetrahydrate, a non-digestible tetrasaccharide, is of increasing interest in the pharmaceutical and nutraceutical industries for its prebiotic properties. A thorough understanding of its solubility and stability in aqueous solutions is paramount for formulation development, processing, and ensuring product efficacy and shelf-life. This technical guide provides a comprehensive overview of the aqueous solubility and stability of stachyose tetrahydrate, presenting quantitative data, detailed experimental protocols, and logical workflows to assist researchers and formulation scientists.

Introduction

Stachyose is a functional oligosaccharide naturally found in various plants, including soybeans and other beans. It consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. As a prebiotic, stachyose selectively promotes the growth of beneficial gut bacteria, contributing to intestinal health. Its application in drug development and functional foods necessitates a deep understanding of its physicochemical properties in aqueous systems. This guide focuses on two critical parameters: solubility and stability under various conditions.

Solubility of this compound

The solubility of this compound in water is a key factor for its application in liquid and semi-solid formulations. While generally considered to be readily soluble in water, its solubility is influenced by temperature.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 10.0[1] |

| 50 | > 10.0 (qualitative observation of increased solubility with heat) |

Stability of this compound in Aqueous Solutions

The stability of this compound is influenced by both pH and temperature, with hydrolysis of its glycosidic bonds being the primary degradation pathway.

Effect of pH

Aqueous solutions of stachyose are most stable in the neutral to slightly acidic pH range. Under strongly acidic conditions, the rate of hydrolysis increases significantly.

Effect of Temperature

Elevated temperatures accelerate the degradation of stachyose, particularly in combination with acidic or alkaline pH conditions.

Table 2: Stability of this compound under Various Conditions

| pH | Temperature (°C) | Observation |

| 4.8 | 60 | Enzymatic hydrolysis is fastest under these conditions, suggesting susceptibility to degradation.[1] |

| 5.5 - 6.0 | 55 | Optimal conditions for enzymatic hydrolysis, indicating potential for chemical instability.[2] |

| Neutral | Room Temperature | Generally stable for short-term storage. |

Note: The data above is primarily derived from studies on enzymatic hydrolysis, which can indicate conditions where the molecule is susceptible to chemical hydrolysis as well. A comprehensive pH-rate profile and kinetic data for the non-enzymatic hydrolysis of this compound are areas requiring further research.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound in aqueous solutions.

Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

This method is a reliable approach to determine the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Preparation: Prepare a series of vials containing a fixed volume of purified water.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a constant-temperature water bath or incubator with continuous agitation (e.g., orbital shaker). Equilibration should be maintained for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a defined period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, filtration through a suitable membrane filter (e.g., 0.45 µm) is recommended.

-

Quantification: Analyze the concentration of stachyose in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Refractive Index Detection (HPLC-RID).

-

Calculation: The solubility is expressed as the concentration of stachyose in the saturated solution (e.g., in g/100 mL).

Stability Assessment in Aqueous Solution (ICH Guideline Approach)

This protocol outlines a systematic approach to evaluating the stability of this compound under the influence of pH and temperature.

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in a series of buffered aqueous solutions covering a range of pH values (e.g., pH 2, 4, 7, 9).

-

Stress Conditions: Aliquot the solutions into sealed vials and store them at various controlled temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Protect samples from light to prevent photodegradation.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each pH and temperature condition.

-

Analysis: For each sample, perform the following analyses:

-

Visual Inspection: Note any changes in color, clarity, or the formation of precipitates.

-

pH Measurement: Measure the pH to check for any drift.

-

Purity and Degradation Products: Use a stability-indicating analytical method (e.g., HPLC) to quantify the remaining this compound and to detect and quantify any degradation products.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.

Signaling Pathways and Prebiotic Action

This compound does not directly participate in human cellular signaling pathways in the same manner as endogenous signaling molecules. Its primary biological effect is as a prebiotic.

Prebiotic Mechanism:

-

Ingestion and Transit: Stachyose is not hydrolyzed or absorbed in the upper gastrointestinal tract due to the absence of α-galactosidase in humans.

-

Gut Microbiota Fermentation: It reaches the colon intact, where it is selectively fermented by beneficial bacteria, such as Bifidobacteria and Lactobacilli.

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation process yields SCFAs, including butyrate, propionate, and acetate.

-

Physiological Effects: These SCFAs have numerous health benefits, such as providing energy for colonocytes, modulating the immune system, and influencing gut-brain axis signaling.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound in aqueous solutions. While it is known to be soluble in water with its solubility increasing with temperature, a comprehensive quantitative dataset is lacking and presents an area for future research. Stachyose is most stable in neutral to slightly acidic conditions and at ambient temperatures, with degradation accelerated by temperature and pH extremes. The provided experimental protocols offer standardized approaches for researchers to generate robust and reliable data for their specific formulation and processing needs. The primary biological activity of stachyose is through its prebiotic action, which indirectly influences host health through the modulation of the gut microbiome and the production of beneficial metabolites. Further research into the precise kinetics of stachyose degradation will be invaluable for optimizing its use in pharmaceutical and food applications.

References

CAS number and molecular formula of Stachyose tetrahydrate

CAS Number: 10094-58-3 Molecular Formula: C₂₄H₅₀O₂₅

This technical guide provides an in-depth overview of Stachyose (B150584) tetrahydrate, a naturally occurring oligosaccharide with significant potential in research and drug development. This document details its chemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The tetrahydrate form incorporates four molecules of water.

| Property | Value | Reference |

| CAS Number | 10094-58-3 | |

| Molecular Formula | C₂₄H₅₀O₂₅ | |

| Molecular Weight | 738.64 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water, slightly soluble in DMSO and methanol. | |

| Anhydrous Molecular Formula | C₂₄H₄₂O₂₁ | [1] |

| Anhydrous Molecular Weight | 666.58 g/mol | [1] |

Biological Activity and Therapeutic Potential

Stachyose tetrahydrate is a well-documented prebiotic, exerting its biological effects primarily through the modulation of the gut microbiota. It is not hydrolyzed by human digestive enzymes and reaches the colon intact, where it is fermented by beneficial bacteria.[2]

Prebiotic Effects and Gut Microbiota Modulation

Clinical and preclinical studies have demonstrated that stachyose supplementation significantly increases the abundance of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while reducing the populations of pathogenic bacteria like Clostridium perfringens.[3][4][5] This modulation of the gut microbiome leads to the production of short-chain fatty acids (SCFAs), including butyrate, acetate, and propionate, which are crucial for maintaining gut homeostasis and have systemic health benefits.[2][6]

Anti-inflammatory Properties

Stachyose exhibits significant anti-inflammatory effects, primarily through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7][8] By downregulating this pathway, stachyose can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][9] This mechanism of action makes it a promising candidate for the management of inflammatory conditions, including colitis.[4]

Immune System Regulation

The immunomodulatory effects of stachyose are closely linked to its influence on the gut microbiota. By promoting a healthy gut environment, it can indirectly enhance the host's immune response. Furthermore, stachyose has been shown to increase the production of anti-inflammatory cytokines, contributing to a balanced immune system.[10]

Experimental Protocols

Extraction and Purification of Stachyose from Plant Material (e.g., Chinese Artichoke)

This protocol describes a method for the extraction and purification of stachyose for analytical or small-scale preparative purposes.[11]

Materials:

-

Dried plant material (e.g., tubers of Stachys sieboldii Miq.)

-

Deionized water

-

Methanol

-

Activated charcoal

-

Centrifuge

-

Rotary evaporator

-

HPLC system

Procedure:

-

Extraction:

-

Grind the dried plant material into a fine powder.

-

Suspend the powder in deionized water (e.g., 1:10 w/v).

-

Heat the suspension at 80°C for 2 hours with constant stirring.

-

Centrifuge the mixture at 5000 x g for 15 minutes to pellet the solid material.

-

Collect the supernatant containing the crude extract.

-

-

Purification:

-

Decolorize the crude extract by adding activated charcoal (e.g., 2% w/v) and stirring for 30 minutes.

-

Filter the mixture to remove the charcoal.

-

Concentrate the decolorized extract using a rotary evaporator at 60°C.

-

Precipitate the oligosaccharides by adding ethanol to the concentrated extract to a final concentration of 80% (v/v).

-

Allow the precipitate to form overnight at 4°C.

-

Collect the precipitate by centrifugation and dry it under vacuum.

-

Quantification of Stachyose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of stachyose in various samples.[11][12]

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a refractive index detector (RID).

-

Column: Amino column (e.g., COSMOSIL Sugar-D, 4.6 mm I.D. × 250 mm).[12]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing stachyose in the mobile phase, filter through a 0.45 µm filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of stachyose in the samples from the calibration curve.

Data Presentation

Table 1: Effect of Stachyose Supplementation on Gut Microbiota in a Human Study [5]

| Bacterial Group | Change after 14 days of 5g/day Stachyose |

| Bifidobacteria | Significantly increased |

| Lactobacilli | Significantly increased |

| Clostridium perfringens | Decreased |

Table 2: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Production in vitro [6]

| SCFA | Change after 24h Fermentation with Stachyose |

| Acetic acid | Significantly increased |

| Butyric acid | Significantly increased |

| Isobutyric acid | Decreased |

| Pentanoic acid | Decreased |

Visualizations

Caption: Workflow for the extraction and purification of Stachyose.

Caption: Impact of Stachyose on gut microbiota composition.

Caption: Anti-inflammatory mechanism via TLR4/NF-κB pathway.

References

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice [frontiersin.org]

- 3. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study on the anti-inflammatory effect of stachyose by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-digestive stachyose enhances bioavailability of isoflavones for improving hyperlipidemia and hyperglycemia in mice fed with high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stachyose in combination with L. rhamnosus GG ameliorates acute hypobaric hypoxia-induced intestinal barrier dysfunction through alleviating inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and determination of stachyose in Chinese artichoke (Stachys Sieboldii Miq.) by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Stachyose Tetrahydrate in Fecal Samples using HPLC-RID

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a non-digestible tetrasaccharide, is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria. Its quantification in fecal samples is crucial for understanding its metabolism by the gut microbiota and its impact on host health. This application note details a robust High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method for the accurate quantification of stachyose tetrahydrate in human fecal samples. The described protocol provides a comprehensive workflow from sample collection and preparation to chromatographic analysis and data interpretation.

Materials and Reagents

-

This compound (≥98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters (hydrophilic)

-

Eppendorf tubes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettes

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with deionized water to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL. These will be used to construct the calibration curve.

Fecal Sample Preparation

-

Sample Collection and Storage: Collect fecal samples and immediately store them at -80°C to prevent degradation of carbohydrates.[1]

-

Homogenization: Thaw the frozen fecal sample and weigh approximately 100 mg (wet weight) into a pre-weighed Eppendorf tube.

-

Extraction: Add 1 mL of deionized water to the fecal sample. Vortex vigorously for 5 minutes to ensure thorough homogenization.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet solid debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm hydrophilic syringe filter into an HPLC vial.

-

Dilution: Depending on the expected concentration of stachyose, the filtered extract may need to be further diluted with the mobile phase to fall within the linear range of the calibration curve.

HPLC-RID Analysis

-

HPLC System: An HPLC system equipped with a refractive index detector.

-

Column: A carbohydrate analysis column, such as a COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm).[2]

-

Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).[2]

-

Flow Rate: 0.5 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 10 µL.[2]

-

Detector: Refractive Index Detector (RID) maintained at a constant temperature (e.g., 35°C).

Data Analysis and Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared fecal extracts onto the HPLC system.

-

Quantification: Identify the stachyose peak in the sample chromatogram based on the retention time of the standard. Quantify the concentration of stachyose in the sample by comparing its peak area to the calibration curve. The final concentration should be expressed as mg of stachyose per gram of wet feces.

Data Presentation

Table 1: HPLC-RID Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 mg/mL |

| Limit of Quantification (LOQ) | 0.1 mg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Table 2: Quantification of Stachyose in Fecal Samples (Example Data)

| Sample ID | Wet Weight of Feces (g) | Stachyose Concentration in Extract (mg/mL) | Stachyose Content (mg/g of feces) |

| Control_01 | 0.102 | 0.00 | 0.00 |

| Treatment_A_01 | 0.105 | 1.25 | 11.90 |

| Treatment_A_02 | 0.098 | 1.52 | 15.51 |

| Treatment_B_01 | 0.110 | 0.88 | 8.00 |

| Treatment_B_02 | 0.103 | 0.95 | 9.22 |

Visualizations

Caption: Experimental workflow for the quantification of stachyose in fecal samples.

Conclusion

The HPLC-RID method described in this application note is a reliable and reproducible technique for the quantification of this compound in fecal samples. This method can be a valuable tool for researchers and scientists in the fields of nutrition, microbiology, and drug development to investigate the role of prebiotics in gut health.

References

Application Note & Protocol: Analyzing Gut Microbiota Changes Induced by Stachyose Tetrahydrate Supplementation using 16S rRNA Sequencing

Audience: Researchers, scientists, and drug development professionals.

Introduction Stachyose (B150584) tetrahydrate, a functional oligosaccharide, is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut bacteria. Understanding its impact on the complex gut microbial ecosystem is crucial for developing novel therapeutics and functional foods. 16S ribosomal RNA (rRNA) gene sequencing is a powerful, culture-independent method for profiling microbial communities. By targeting this hypervariable region, researchers can perform taxonomic classification and measure the relative abundance of different bacteria, providing deep insights into microbiota shifts following stachyose supplementation.

Application The analysis of gut microbiota modulation by stachyose tetrahydrate is pivotal in drug development and nutritional science. Key applications include:

-

Mechanism of Action Studies: Elucidating how stachyose exerts its health benefits, such as immunomodulation or metabolic regulation, through specific changes in the gut microbiota.

-

Prebiotic Efficacy Testing: Quantifying the selective growth stimulation of beneficial genera like Bifidobacterium and Lactobacillus.

-

Biomarker Discovery: Identifying microbial signatures associated with positive clinical outcomes to guide personalized nutrition and therapeutic strategies.

-

Safety and Toxicology: Assessing the overall impact on microbial community structure and ensuring no opportunistic pathogens are enriched.

Experimental and Bioinformatic Workflow

The overall process involves sample collection, DNA extraction, amplification of the 16S rRNA gene, sequencing, and bioinformatic analysis to interpret the complex data.

Caption: High-level workflow from sample collection to data interpretation.

Detailed Experimental Protocols

Fecal Sample Collection and Storage

-

Objective: To collect and preserve fecal samples while maintaining the integrity of microbial DNA.

-

Protocol:

-

Provide subjects with a sterile fecal collection kit containing a collection container, spatula, and a storage tube with a DNA stabilizer solution (e.g., DNA/RNA Shield, OMNIgene•GUT).

-

Instruct subjects to collect a pea-sized amount of stool using the spatula and transfer it into the storage tube.

-

The sample should be homogenized with the stabilizer solution by shaking vigorously for 1 minute.

-

Store samples at room temperature during transport and transfer to -80°C for long-term storage until DNA extraction.

-

Microbial Genomic DNA Extraction

-

Objective: To efficiently lyse microbial cells and purify high-quality genomic DNA.

-

Protocol (using a commercial bead-beating kit, e.g., QIAamp PowerFecal Pro DNA Kit):

-

Thaw fecal samples on ice.

-

Add up to 250 mg of the fecal sample to the provided bead-beating tube.

-

Add lysis buffer and vortex briefly to mix.

-

Secure tubes in a bead-beating instrument (e.g., TissueLyser) and process for 10 minutes at the recommended speed to mechanically lyse cells.

-

Centrifuge the tubes to pellet debris. Transfer the supernatant (containing DNA) to a clean collection tube.

-

Follow the manufacturer's instructions for chemical lysis, inhibitor removal, and binding of DNA to the silica (B1680970) membrane column.

-

Wash the column with wash buffers to remove contaminants.

-

Elute the purified genomic DNA using the provided elution buffer.

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

16S rRNA Gene Amplification (V3-V4 Region)

-

Objective: To amplify the V3-V4 hypervariable region of the 16S rRNA gene.

-

Protocol:

-

Primer Set: Use the widely adopted 341F/806R primer pair with Illumina overhang adapters.

-

Forward Primer (341F): 5'-CCTACGGGNGGCWGCAG-3'

-

Reverse Primer (806R): 5'-GACTACHVGGGTATCTAATCC-3'

-

-

PCR Reaction Mix (25 µL total volume):

-

2x High-Fidelity PCR Master Mix: 12.5 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

Template DNA (1-10 ng/µL): 2.5 µL

-

Nuclease-Free Water: 8 µL

-

-

Thermocycler Conditions:

-

Initial Denaturation: 95°C for 3 minutes

-

25-30 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-